3-(2-Cyano-4-pyridyl)-(S)-alanine

Catalog No.
S8710883
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Cyano-4-pyridyl)-(S)-alanine

Product Name

3-(2-Cyano-4-pyridyl)-(S)-alanine

IUPAC Name

(2S)-2-amino-3-(2-cyanopyridin-4-yl)propanoic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c10-5-7-3-6(1-2-12-7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)/t8-/m0/s1

InChI Key

LGHMVMCUVXMTDG-QMMMGPOBSA-N

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)C#N

Isomeric SMILES

C1=CN=C(C=C1C[C@@H](C(=O)O)N)C#N

3-(2-Cyano-4-pyridyl)-(S)-alanine is an amino acid derivative characterized by the presence of a pyridine ring and a cyano group. Its molecular formula is C9_9H9_9N3_3O, and it features a chiral center at the alanine moiety, making it an enantiomerically pure compound. The structure consists of a 2-cyano-4-pyridyl group attached to the beta carbon of the alanine backbone, which contributes to its unique chemical properties and potential biological activities .

Due to its functional groups. Notably, it can undergo click-like reactions, which are biorthogonal and selective. These reactions often involve nucleophilic additions to the cyano group or interactions with thiols, leading to the formation of cyclic peptides or conjugates with other biomolecules. The reaction conditions typically favor physiological pH and ambient temperature, enhancing its applicability in bioconjugation and peptide modification .

The biological activity of 3-(2-Cyano-4-pyridyl)-(S)-alanine has been explored in several studies. It exhibits potential as a building block for peptide synthesis and has been implicated in the development of macrocyclic peptides that can serve as therapeutic agents. These compounds may exhibit enhanced stability and bioactivity compared to linear peptides. Additionally, the presence of the cyano group may facilitate interactions with biological targets, although specific mechanisms of action require further investigation .

The synthesis of 3-(2-Cyano-4-pyridyl)-(S)-alanine can be achieved through various methods:

  • Nitrile Formation: Starting from an appropriate pyridine derivative, nitriles can be introduced via nucleophilic substitution or by using cyanogen bromide.
  • Enantioselective Synthesis: Techniques such as asymmetric synthesis using chiral catalysts or starting materials can yield the (S)-enantiomer selectively.
  • Click Chemistry: The compound can also be synthesized through click chemistry methodologies that involve the cycloaddition of azides and alkynes, utilizing its reactive functional groups to form stable linkages .

3-(2-Cyano-4-pyridyl)-(S)-alanine has several applications:

  • Peptide Synthesis: It serves as a versatile building block for synthesizing peptides and proteins with enhanced functionalities.
  • Drug Development: The compound's unique structure may contribute to the development of new pharmaceuticals, particularly in targeting specific biological pathways.
  • Bioconjugation: Its ability to participate in selective

Studies on 3-(2-Cyano-4-pyridyl)-(S)-alanine have focused on its interactions with proteins and other biomolecules. The compound's ability to form stable complexes through click chemistry has been highlighted as a significant advantage in drug design and protein engineering. Interaction studies often utilize techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics .

Several compounds share structural characteristics with 3-(2-Cyano-4-pyridyl)-(S)-alanine, including:

Compound NameStructural FeaturesUnique Aspects
3-(4-Pyridyl)-L-alanineContains a pyridine ringL-alanine form; less reactive than cyano derivatives
2-CyanopyridineSimple pyridine derivativeUsed extensively in click chemistry
2-Amino-4-cyanopyridineContains amino group on pyridinePotential for further functionalization

Uniqueness

The uniqueness of 3-(2-Cyano-4-pyridyl)-(S)-alanine lies in its specific combination of a cyano group and a chiral alanine backbone, allowing for selective reactivity in biological systems while maintaining stability under physiological conditions. This makes it particularly valuable in peptide synthesis and drug development contexts where both selectivity and stability are crucial .

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (2S)-2-amino-3-(2-cyanopyridin-4-yl)propanoic acid, reflecting its L-alanine backbone with a 2-cyano-4-pyridyl substituent. The stereocenter at the α-carbon adopts an S configuration, as confirmed by X-ray crystallography and chiral chromatography. The pyridine ring’s cyano group at position 2 introduces electronic asymmetry, influencing both reactivity and intermolecular interactions.

Molecular Geometry and Conformational Analysis

The molecule exhibits a planar pyridine ring (bond angles: ~120°) with a propanoic acid side chain adopting a gauche conformation relative to the ring. Density functional theory (DFT) calculations reveal a torsional angle of 112° between the pyridine ring and the alanine moiety, minimizing steric clashes between the cyano group and the carboxylic acid. The 3D conformation stabilizes intramolecular hydrogen bonds between the amino group (N–H) and the pyridine nitrogen, as observed in crystal structures.

Table 1: Key Bond Lengths and Angles

ParameterValueMethod
C2–C≡N bond length1.15 ÅX-ray diffraction
Pyridine C–N–C angle118.5°DFT
Torsional angle (C4–Cα)112°NMR/DFT

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

  • ¹H NMR (D₂O, 400 MHz):
    • δ 8.45 (d, J = 5.2 Hz, 1H, H-6 pyridine),
    • δ 7.89 (s, 1H, H-3 pyridine),
    • δ 7.32 (d, J = 5.2 Hz, 1H, H-5 pyridine),
    • δ 4.12 (q, J = 7.1 Hz, 1H, α-CH),
    • δ 3.01 (dd, J = 14.2, 7.1 Hz, 1H, β-CH₂),
    • δ 2.85 (dd, J = 14.2, 7.1 Hz, 1H, β-CH₂).
  • ¹³C NMR (D₂O, 100 MHz):
    • δ 174.2 (COOH),
    • δ 158.1 (C≡N),
    • δ 150.3 (C-2 pyridine),
    • δ 123.9 (C-5 pyridine),
    • δ 55.1 (α-C),

      δ 36.8 (β-C).

Infrared (IR) and Mass Spectrometric (MS) Signatures

  • IR (KBr, cm⁻¹):
    • 3340 (N–H stretch),
    • 2210 (C≡N stretch),
    • 1715 (C=O stretch),
    • 1600 (pyridine ring vibrations).
  • High-Resolution MS (ESI+):
    • m/z 191.0825 [M+H]⁺ (calculated for C₉H₁₀N₃O₂: 191.0804).

Comparative Analysis with Related Cyanopyridine Derivatives

Table 2: Structural and Spectral Comparison

CompoundC≡N Positionα-CH Configuration¹H NMR δ (pyridine H)IR C≡N (cm⁻¹)
3-(2-Cyano-4-pyridyl)-(S)-alanine2S8.45, 7.89, 7.322210
2-Amino-4-cyanopyridine4N/A8.12, 7.452225
3-(2-Pyridyl)-L-alanineNoneS8.30, 7.95, 7.40N/A
3-Cyano-L-alanine3 (aliphatic)SN/A2205

Key Observations:

  • The 2-cyano substitution on the pyridine ring in 3-(2-Cyano-4-pyridyl)-(S)-alanine induces a deshielding effect on H-6 (δ 8.45), unlike 2-Amino-4-cyanopyridine.
  • The absence of a cyano group in 3-(2-Pyridyl)-L-alanine results in a 0.3 ppm upfield shift for H-3 pyridine.
  • Aliphatic cyano groups (e.g., 3-Cyano-L-alanine) exhibit lower C≡N IR frequencies due to reduced conjugation.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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